(S)-2-Acetamido-6-aminohexanamide hydrochloride
Overview
Description
A lysine analog used in the preparation of selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF.
Scientific Research Applications
Chemical Synthesis and Transformation
- (S)-2-Acetamido-6-aminohexanamide hydrochloride has been utilized in chemical synthesis processes. For example, it was involved in the transformation of 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and 2-amino-2,4,6-trideoxy-D-xylo-hexose (Hill & Hough, 1968).
Anticonvulsant Activity
- Functionalized amino acids (FAA) exhibit notable anticonvulsant activity in rodent models. Research has shown that affinity labels patterned after potent antiepileptic compounds, such as this compound, have been used as mechanistic probes to study FAA function (Letiran, Stables, & Kohn, 2002).
Glycoside Synthesis
- The compound has been used in the synthesis of glycosides, such as the preparation of 6′-aminohexyl 2-acetamido-2-deoxy-D-galactoside isomers (Lee, Wong, & Lee, 1986).
Influenza Virus Neuraminidase Inhibition
- Derivatives of this compound have been synthesized for research on inhibitors of influenza virus neuraminidases, which are crucial in the development of antiviral drugs (Shitara et al., 2000).
Microbial Transformation and Antioxidant Activity
- Microbial strains capable of transforming compounds containing the this compound structure have been identified, leading to the production of acetamido derivatives with potential application in chemical industries. These compounds also exhibited antioxidant activities (Stompor, 2016).
Antitumor Activities
- Diosgenyl glycosides derived from this compound have shown promising antitumor activities, particularly in inducing apoptosis in B cell chronic leukemia (Myszka, Bednarczyk, Najder, & Kaca, 2003).
Properties
IUPAC Name |
(2S)-2-acetamido-6-aminohexanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-6(12)11-7(8(10)13)4-2-3-5-9;/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMFSHANWDFTBS-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718548 | |
Record name | N~2~-Acetyl-L-lysinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104584-11-4 | |
Record name | N~2~-Acetyl-L-lysinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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